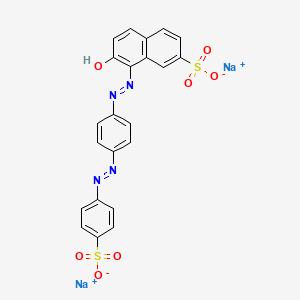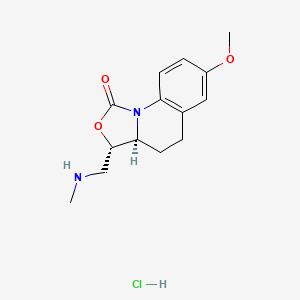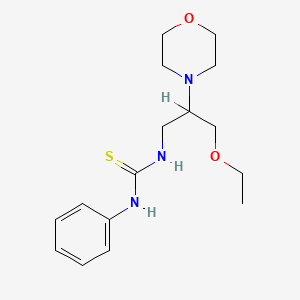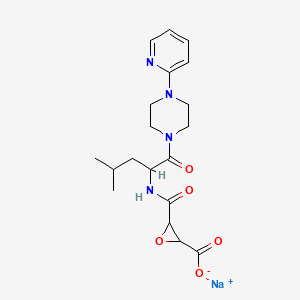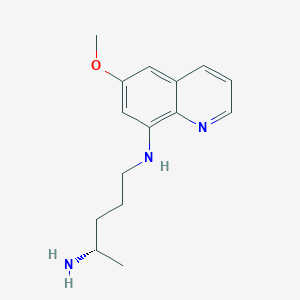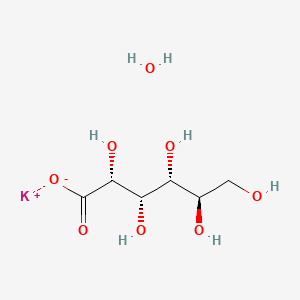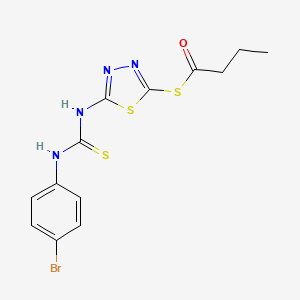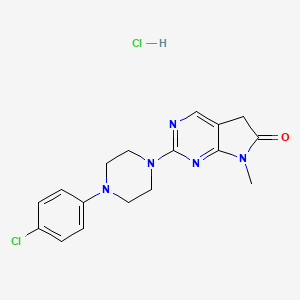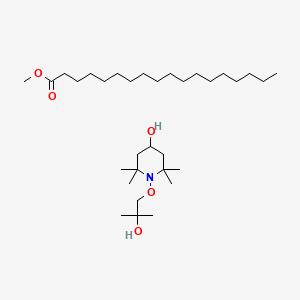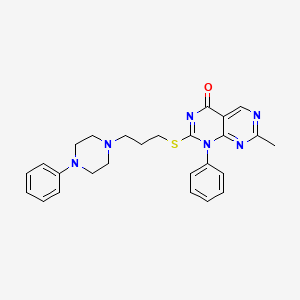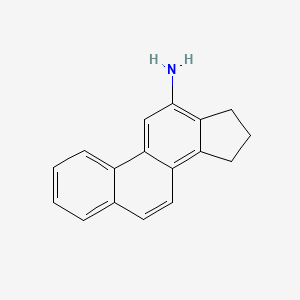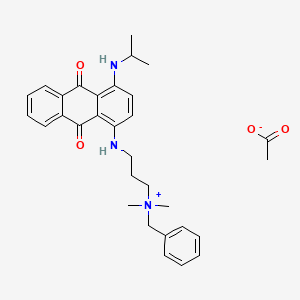
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and a quaternary ammonium group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Anthracene Derivative: The anthracene core is functionalized to introduce the isopropylamino and dioxo groups. This step often involves nitration, reduction, and subsequent amination reactions.
Quaternization: The functionalized anthracene derivative is then reacted with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Formation of the Quaternary Ammonium Salt: The final step involves the reaction of the intermediate with dimethylamine and acetic acid to form the quaternary ammonium acetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biological membranes, potentially disrupting their function. The anthracene core can intercalate into DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including cell death in cancer cells.
類似化合物との比較
Similar Compounds
1-Propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide: Similar structure but with a methylamino group instead of isopropylamino.
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium bromide: Similar structure but with a bromide counterion instead of acetate.
Uniqueness
The uniqueness of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the isopropylamino group may enhance its interaction with biological targets compared to similar compounds with different substituents.
特性
CAS番号 |
71335-02-9 |
|---|---|
分子式 |
C29H34N3O2.C2H3O2 C31H37N3O4 |
分子量 |
515.6 g/mol |
IUPAC名 |
benzyl-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]propyl]-dimethylazanium;acetate |
InChI |
InChI=1S/C29H33N3O2.C2H4O2/c1-20(2)31-25-16-15-24(26-27(25)29(34)23-14-9-8-13-22(23)28(26)33)30-17-10-18-32(3,4)19-21-11-6-5-7-12-21;1-2(3)4/h5-9,11-16,20H,10,17-19H2,1-4H3,(H-,30,31,33,34);1H3,(H,3,4) |
InChIキー |
OZTCPSOOOSCJBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


